2,2,2-trichloro-N-(3-ethylphenyl)acetamide
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Overview
Description
2,2,2-trichloro-N-(3-ethylphenyl)acetamide is an organic compound with the molecular formula C10H10Cl3NO and a molecular weight of 266.55 g/mol . This compound is characterized by the presence of three chlorine atoms attached to the acetamide group and an ethyl-substituted phenyl ring. It is commonly used in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
The synthesis of 2,2,2-trichloro-N-(3-ethylphenyl)acetamide typically involves the reaction of 3-ethylphenylamine with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,2,2-trichloro-N-(3-ethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states or products depending on the reagents and conditions used.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2,2-trichloro-N-(3-ethylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.
Medicine: It can serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
2,2,2-trichloro-N-(3-ethylphenyl)acetamide can be compared with other similar compounds, such as:
2,2,2-trichloroacetamide: Lacks the ethyl-substituted phenyl ring, making it less complex.
N-(3-ethylphenyl)acetamide: Lacks the trichloro substitution, resulting in different reactivity and applications.
2,2,2-trichloro-N-phenylacetamide: Similar structure but without the ethyl group, leading to variations in chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,2,2-trichloro-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c1-2-7-4-3-5-8(6-7)14-9(15)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWLJNAYNLWMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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